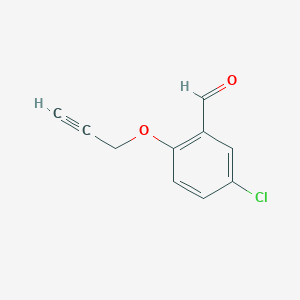

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOACCUDQZMTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377486 | |

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224317-64-0 | |

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde CAS number

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, characterization, core applications, and safe handling, providing field-proven insights for researchers, scientists, and drug development professionals. The central utility of this molecule lies in its two reactive handles: an aldehyde for classical carbonyl chemistry and a terminal alkyne, primed for highly efficient cycloaddition reactions.

CAS Number: 224317-64-0[1][2][3][4]

Physicochemical and Structural Properties

This compound is a solid at room temperature with properties that make it a versatile reagent in organic synthesis. Its structure combines a stable chlorobenzaldehyde core with a reactive propargyl ether, making it an ideal starting point for constructing more complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 224317-64-0 | [1][2][3] |

| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |

| Molecular Weight | 194.61 g/mol | [1][3] |

| Melting Point | 74-76 °C | [3] |

| Boiling Point | 316.2±32.0 °C (Predicted) | [3] |

| SMILES | O=CC1=CC(Cl)=CC=C1OCC#C | [1] |

| Appearance | Solid | [5] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward and reliable Williamson ether synthesis. This reaction is fundamentally an Sₙ2 substitution where the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Causality of Experimental Choices:

-

Starting Material: 5-Chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) is chosen for its commercially available nature and the inherent nucleophilicity of its phenolic hydroxyl group upon deprotonation.[6]

-

Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde or propargyl group.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction mechanism.

-

Reagent: Propargyl bromide provides the essential 2-propynyl group. It is a potent electrophile, ensuring an efficient reaction.

Detailed Synthesis Protocol:

-

Reaction Setup: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

-

Reagent Addition: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: After cooling to room temperature, filter off the solid potassium salts and wash with a small amount of acetone.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Synthesis Workflow Diagram:

Caption: Williamson ether synthesis workflow for the target compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The data presented here are based on established principles of NMR spectroscopy for substituted benzaldehydes.[7]

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~10.5 ppm (s, 1H): This downfield singlet corresponds to the aldehyde proton (-CHO), deshielded by the electron-withdrawing carbonyl group.

-

δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.

-

δ ~7.5 ppm (dd, 1H): Aromatic proton meta to the aldehyde and ortho to the chlorine.

-

δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the ether linkage.

-

δ ~4.8 ppm (d, 2H): Methylene protons (-O-CH₂-C≡), showing coupling to the acetylenic proton.

-

δ ~2.5 ppm (t, 1H): The terminal acetylenic proton (-C≡CH), with its characteristic triplet splitting due to coupling with the methylene protons.

-

-

¹³C NMR Spectroscopy (CDCl₃, 101 MHz):

-

δ ~189 ppm: Aldehyde carbonyl carbon.

-

δ ~159 ppm: Aromatic carbon attached to the ether oxygen.

-

δ ~125-136 ppm: Four distinct signals for the other aromatic carbons.

-

δ ~78 ppm & ~76 ppm: The two sp-hybridized carbons of the alkyne group.

-

δ ~56 ppm: Methylene carbon (-O-CH₂-).

-

Core Application: A Gateway to Molecular Complexity via Click Chemistry

The primary value of this compound in research and drug discovery stems from its terminal alkyne group, which is a key substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[8][9]

The Principle of Click Chemistry:

Click chemistry refers to reactions that are high-yielding, wide in scope, create no (or inoffensive) byproducts, and are stereospecific.[9] The CuAAC reaction perfectly embodies these principles, allowing for the covalent ligation of an alkyne-containing molecule (like our title compound) to an azide-containing molecule with exceptional efficiency and specificity.[8] This forms a stable 1,2,3-triazole ring, which acts as a robust linker.

Role in Drug Discovery:

This compound serves as a versatile scaffold. The aldehyde can be used to attach the molecule to a protein of interest or another molecular fragment, while the alkyne is reserved for a highly specific "click" conjugation. This strategy is frequently employed in:

-

Synthesis of Novel Bioactive Compounds: Rapidly creating libraries of complex molecules for screening by clicking on various azide-modified fragments.[10]

-

Development of PROTACs (Proteolysis Targeting Chimeras): The triazole linker formed via click chemistry is often used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

Bioconjugation: Attaching the molecule to biomolecules like peptides or proteins for imaging or diagnostic purposes.

CuAAC Application Workflow:

Caption: CuAAC reaction using the title compound as the alkyne source.

Safety and Handling

Proper handling is crucial for laboratory safety. While a specific safety data sheet for this exact compound is not universally available, data from analogous structures like 2-chlorobenzaldehyde and other propargyl ethers provide a strong basis for safe handling protocols.[11][12][13][14]

-

General Hazards: May be harmful if swallowed or inhaled.[11] Causes skin and serious eye irritation.[12] May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store at the recommended 2-8°C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its straightforward synthesis and the powerful, orthogonal reactivity of its aldehyde and alkyne functionalities provide a reliable platform for constructing complex, high-value molecules. Understanding the principles behind its synthesis and the strategic application of its alkyne handle in click chemistry is key to unlocking its full potential in the laboratory.

References

-

Capot Chemical. Material Safety Data Sheet. [Link]

-

Supporting Information, Royal Society of Chemistry. [Link]

-

PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

-

PubChem. 5-Chloro-salicylaldehyde. [Link]

-

ResearchGate. Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-chloro- (CAS 89-98-5). [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

Academic Journals and Conferences. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Wikipedia. Benzaldehyde. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

PubChem. 5-Chloro-2-isopropoxybenzaldehyde. [Link]

Sources

- 1. 224317-64-0|5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. This compound | 224317-64-0 [amp.chemicalbook.com]

- 3. This compound | 224317-64-0 [amp.chemicalbook.com]

- 4. This compound - CAS:224317-64-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.be [fishersci.be]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a chlorinated benzaldehyde scaffold appended with a propargyl ether group, presents a versatile platform for the synthesis of more complex molecules. The presence of the terminal alkyne functionality, in particular, opens avenues for its use in "click chemistry" reactions, a powerful tool for forging new molecular linkages in drug development and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed synthesis protocol, and an exploration of its relevance in modern research.

Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and application in experimental settings. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 224317-64-0 | [1] |

| Molecular Formula | C₁₀H₇ClO₂ | [1] |

| Molecular Weight | 194.61 g/mol | [1] |

| Melting Point | 74-76 °C | [2] |

| Boiling Point | 316.2 ± 32.0 °C (Predicted) | [2] |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |

| Solubility | No data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Synthetic Pathway

The synthesis starts from the readily available 5-chloro-2-hydroxybenzaldehyde (also known as 5-chlorosalicylaldehyde). The phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This intermediate then reacts with propargyl bromide to yield the target compound.

Caption: Synthetic scheme for this compound.

Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of a similar compound, 4-(2-propynyloxy)benzaldehyde, and should be optimized for the specific synthesis of the title compound.[3]

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

Propargyl bromide (3-bromopropyne)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Diethyl ether

Procedure:

-

To a stirred suspension of 5-chloro-2-hydroxybenzaldehyde and an excess of anhydrous potassium carbonate in anhydrous acetone, add propargyl bromide dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the excess potassium carbonate and any inorganic salts.

-

Wash the collected solids with acetone and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure this compound.

Self-Validation: The success of the synthesis should be confirmed by spectroscopic analysis. The disappearance of the phenolic hydroxyl proton signal and the appearance of the characteristic signals for the propargyl group in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the formation of the desired product.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton around δ 10.0 ppm. The aromatic protons will appear in the range of δ 7.0-8.0 ppm with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons of the propargyl group (O-CH₂-C≡CH) are expected to appear as a doublet around δ 4.7 ppm, and the acetylenic proton (C≡C-H) as a triplet around δ 2.5 ppm.[4][5]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the aldehydic carbonyl carbon significantly downfield (δ > 180 ppm). The aromatic carbons will resonate in the typical region of δ 110-160 ppm. The carbons of the propargyl group are expected at approximately δ 56 ppm (O-CH₂), δ 76 ppm (C≡CH), and δ 78 ppm (C≡CH).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1700 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch, and a weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch are also expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

Relevance in Drug Development

The structural motifs present in this compound are of significant interest in drug discovery. The benzaldehyde moiety is a common scaffold in many biologically active compounds. The propargyl group, as a terminal alkyne, is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent linking of the benzaldehyde scaffold to other molecules, such as biomolecules or other drug fragments, that have been functionalized with an azide group.

This "click" chemistry handle makes this compound a valuable building block for:

-

Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment that can be linked to other fragments to build more potent drug candidates.

-

Target Identification and Validation: The alkyne group can be used to attach probes, such as fluorescent dyes or biotin tags, to the molecule. These tagged molecules can then be used to identify and validate biological targets.

-

Synthesis of Triazole-Containing Compounds: The cycloaddition reaction with azides produces 1,2,3-triazoles, a class of heterocycles known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The chlorinated phenyl ring can also contribute to the pharmacological profile of molecules derived from this scaffold, potentially enhancing binding affinity to target proteins or modifying metabolic stability.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in medicinal chemistry and drug discovery. Its well-defined physical properties and the reactivity of its functional groups, particularly the terminal alkyne, make it a versatile tool for the construction of novel and complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis, which will be of benefit to researchers and scientists working at the forefront of chemical and pharmaceutical research. Further experimental investigation into its solubility and full spectroscopic characterization will undoubtedly enhance its utility as a building block for the next generation of therapeutic agents.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

(12) United States Patent (10) Patent No.: US 8,815,875 B2. (1998, February 19). Retrieved January 18, 2026, from [Link]

-

(12) United States Patent (10) Patent No.: US 9,340,541 B2. (2016, May 17). Retrieved January 18, 2026, from [Link]

-

Synthesis of 4-(2-propynyloxy) benzaldehyde - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]

-

AN EFFICIENT PROCESS FOR THE SYNTHESIS OF ALKOXY SUBSTITUTED BENZALDEHYDES - European Patent Office - EP 3237394 B1. (2015, April 29). Retrieved January 18, 2026, from [Link]

-

(12) United States Patent. (2016, March 15). Retrieved January 18, 2026, from [Link]

-

(12) United States Patent. (2016, June 10). Retrieved January 18, 2026, from [Link]

-

5-Chloro-2-(2-propen-1-yloxy)benzaldehyde - AOBChem USA. (n.d.). Retrieved January 18, 2026, from [Link]

- US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents. (n.d.).

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

- US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. (n.d.).

-

Benzaldehyde, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. (n.d.).

- US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents. (n.d.).

Sources

- 1. 224317-64-0|5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 400751-52-2 Cas No. | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehydeoxime | Matrix Scientific [matrixscientific.com]

A Comprehensive Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a versatile bifunctional molecule increasingly relevant in medicinal chemistry and materials science. We will explore its core physicochemical properties, provide a validated synthesis protocol, and discuss its primary applications, with a focus on its role as a key building block in contemporary drug discovery.

Physicochemical Properties and Core Data

This compound, also known as 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde, is a substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core with a chlorine atom at the 5-position and a propargyl ether group (a terminal alkyne connected via an ether linkage) at the 2-position. This unique combination of functional groups—an aldehyde, a halogen, and a terminal alkyne—makes it a highly valuable reagent for organic synthesis.

The aldehyde group is a versatile handle for forming imines, and oximes, or participating in various condensation and oxidation/reduction reactions. The terminal alkyne is primed for participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The chloro-substituent modifies the electronic properties of the benzene ring and offers a potential site for cross-coupling reactions.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 194.61 g/mol | [2] |

| Molecular Formula | C₁₀H₇ClO₂ | [2] |

| CAS Number | 224317-64-0 | [2][3] |

| MDL Number | MFCD03001306 | [2] |

| SMILES Code | O=CC1=CC(Cl)=CC=C1OCC#C | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of a commercially available substituted phenol, 5-chlorosalicylaldehyde, with propargyl bromide in the presence of a weak base.

Causality and Experimental Rationale

-

Starting Materials : 5-Chlorosalicylaldehyde serves as the phenolic precursor, providing the core benzaldehyde structure[4][5]. Propargyl bromide is the source of the propargyl group, which contains the essential terminal alkyne for subsequent click chemistry applications.

-

Base : Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base. Its function is to deprotonate the acidic phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide intermediate. This negatively charged phenoxide is a potent nucleophile, ready to attack the electrophilic carbon of propargyl bromide.

-

Solvent : A polar aprotic solvent like acetone or acetonitrile is ideal for this Sₙ2 reaction. It effectively dissolves the reactants but does not participate in the reaction, allowing the nucleophilic attack to proceed efficiently.

-

Reaction Conditions : Refluxing the mixture ensures a sufficient reaction rate to drive the synthesis to completion within a reasonable timeframe, typically 8-12 hours[6].

-

Purification : Post-reaction workup with an extraction separates the organic product from inorganic salts. Column chromatography is the definitive method for isolating the pure product from unreacted starting materials and any minor byproducts.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

5-Chlorosalicylaldehyde (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh) for column chromatography

-

Hexanes and Ethyl Acetate for chromatography eluent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde and anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Slowly add propargyl bromide to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (indicated by the consumption of 5-chlorosalicylaldehyde), cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Discovery

The primary utility of this compound stems from its propargyl group, which is a key functional group for click chemistry[1]. This powerful conjugation strategy is widely used for creating complex molecular architectures.

-

Linker and Building Block in Medicinal Chemistry : The compound serves as a critical building block for synthesizing more complex molecules. The alkyne can be "clicked" onto an azide-modified biomolecule, scaffold, or another synthetic component to form a stable triazole linkage[1]. This has been used in the synthesis of novel anticancer agents and other bioactive compounds[7]. The aldehyde can then be used for further derivatization.

-

Development of PROTACs : In the field of targeted protein degradation, this molecule can act as a component of a PROTAC (Proteolysis Targeting Chimera) linker. The alkyne allows for the convenient connection of a warhead (which binds to the target protein) to an E3 ligase-binding ligand.

-

Synthesis of Fluorescent Probes : The ability to conjugate this molecule to fluorophores or other reporter tags via click chemistry makes it useful in the development of chemical probes for biological imaging and diagnostics[8].

Click Chemistry Application Diagram

Caption: General scheme of a CuAAC "click" reaction involving the title compound.

Conclusion

This compound is a strategically important synthetic intermediate whose value is defined by its distinct functional groups. With a molecular weight of 194.61 g/mol , it is readily prepared and purified using standard laboratory techniques. Its primary role as a "clickable" building block ensures its continued application in the innovative fields of drug discovery, targeted therapeutics, and advanced materials science, offering researchers a reliable tool for molecular construction.

References

-

PubChem. 5-Chloro-2-isopropoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Organic Syntheses. N-BENZOYL PYRROLIDINE. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. National Institute of Standards and Technology. Available at: [Link]

-

PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available at: [Link]

-

PubChem. 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]

-

PubChem. Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

J&K Scientific. 4-(Propargyloxy)benzaldehyde | 5651-86-5. Available at: [Link]

-

Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

-

Pochampalli, P. et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 224317-64-0|5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. This compound | 224317-64-0 [amp.chemicalbook.com]

- 4. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 5. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a bifunctional aromatic building block with significant potential in medicinal chemistry, drug discovery, and materials science. Its unique structure, featuring a reactive aldehyde and a terminal alkyne, positions it as a valuable precursor for the synthesis of complex molecular architectures and novel heterocyclic compounds.

Introduction: The Strategic Importance of Bifunctionality

This compound (C₁₀H₇ClO₂) is a crystalline solid with a melting point of 74-76°C and a molecular weight of 194.61 g/mol [1]. The strategic value of this molecule lies in the orthogonal reactivity of its two functional groups: the aldehyde and the propargyl ether.

-

The aldehyde group is a cornerstone in organic synthesis, readily participating in a myriad of transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to various heterocyclic systems.

-

The terminal alkyne of the propargyl group is a key participant in the Nobel Prize-winning "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and highly regioselective formation of stable 1,2,3-triazole rings, which are prevalent scaffolds in many biologically active compounds[2][3][4][5][6].

The presence of a chlorine atom on the benzene ring further modulates the electronic properties of the molecule and provides an additional site for potential modification, a common strategy in drug design to enhance pharmacological properties[7].

Synthesis and Mechanism: A Reliable Path to a Key Intermediate

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable and scalable route to the target molecule.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 reaction mechanism. In this case, the phenoxide ion of 5-chlorosalicylaldehyde, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion to form the desired ether linkage. The choice of a suitable base and solvent is crucial for maximizing the reaction yield and minimizing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic. Potassium carbonate is a commonly used base for this transformation due to its moderate basicity and good solubility in DMF upon heating.

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted 2-(prop-2-yn-1-yloxy)benzaldehyde[8].

Materials:

-

5-Chlorosalicylaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-chlorosalicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization: Confirming the Molecular Structure

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol [1] |

| Melting Point | 74-76 °C[1] |

| Appearance | Crystalline solid |

Table 1: Physical and Chemical Properties.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, methylene, and acetylenic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 10.3 - 10.5 | Singlet | 1H |

| Aromatic (H-6) | 7.8 - 7.9 | Doublet | 1H |

| Aromatic (H-4) | 7.5 - 7.6 | Doublet of doublets | 1H |

| Aromatic (H-3) | 7.1 - 7.2 | Doublet | 1H |

| Methylene (-OCH₂-) | 4.8 - 4.9 | Doublet | 2H |

| Acetylenic (-C≡CH) | 2.5 - 2.6 | Triplet | 1H |

Table 2: Predicted ¹H NMR Data (in CDCl₃).

The downfield shift of the aldehyde proton is characteristic. The aromatic protons will exhibit splitting patterns consistent with their coupling to adjacent protons. The methylene protons will appear as a doublet due to coupling with the acetylenic proton, which in turn will be a triplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 190 |

| Aromatic (C-2) | 158 - 160 |

| Aromatic (C-4) | 135 - 137 |

| Aromatic (C-6) | 128 - 130 |

| Aromatic (C-5) | 126 - 128 |

| Aromatic (C-1) | 124 - 126 |

| Aromatic (C-3) | 114 - 116 |

| Acetylenic (-C ≡CH) | 78 - 80 |

| Acetylenic (-C≡C H) | 75 - 77 |

| Methylene (-OCH₂-) | 56 - 58 |

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C-H stretch (aldehyde) | ~2850 and ~2750 |

| C=O stretch (aldehyde) | ~1690 |

| C=C stretch (aromatic) | ~1600 and ~1480 |

| C-O-C stretch (ether) | ~1250 |

Table 4: Predicted FT-IR Data.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak [M]⁺ at m/z 194 and a characteristic [M+2]⁺ peak at m/z 196 with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Reactivity and Applications: A Gateway to Molecular Diversity

The dual functionality of this compound makes it a highly valuable synthon for the construction of a wide array of complex molecules.

The Power of "Click Chemistry"

The terminal alkyne functionality is primed for participation in CuAAC reactions with various azide-containing molecules. This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer[3][4][5][6].

Sources

- 1. Buy 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cahiersmagellanes.com [cahiersmagellanes.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization data.

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This classic and robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide.

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 5-chloro-2-hydroxybenzaldehyde attacks the carbon atom bearing the halogen in propargyl bromide. This concerted mechanism involves a backside attack, leading to the inversion of stereochemistry if the electrophilic carbon were chiral. The choice of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The selection of an appropriate solvent is also crucial; polar aprotic solvents like acetone or dimethylformamide (DMF) are often employed as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Experimental Protocol

The following protocol is a representative and effective procedure for the synthesis of this compound, adapted from established methodologies for the O-propargylation of substituted salicylaldehydes.[1]

Materials:

-

5-Chloro-2-hydroxybenzaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

-

Addition of Propargyl Bromide: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in ethyl acetate and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Data Presentation

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (equivalent) |

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | 1.0 |

| Propargyl bromide | C₃H₃Br | 118.96 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 |

| This compound | C₁₀H₇ClO₂ | 194.61 | - |

Visualization of the Synthesis Pathway

Caption: Williamson ether synthesis of this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

-

Appearance: Expected to be a solid at room temperature.

-

Storage: Should be stored in a dry, sealed container at 2-8°C.[2][3]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~10.5 ppm), the aromatic protons (multiplets, ~7.0-7.8 ppm), the methylene protons of the propargyl group (doublet, ~4.8 ppm), and the acetylenic proton (triplet, ~2.5 ppm).

-

¹³C NMR (CDCl₃): The carbon nuclear magnetic resonance spectrum should display signals for the carbonyl carbon (~188 ppm), the aromatic carbons (~120-160 ppm), the acetylenic carbons (~75-80 ppm), and the methylene carbon (~56 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), the ≡C-H stretch (~3290 cm⁻¹), and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 194 and a characteristic isotopic pattern for the presence of a chlorine atom [M+2]⁺ at m/z 196 in an approximate 3:1 ratio.

Safety Considerations

-

5-Chloro-2-hydroxybenzaldehyde: May cause skin and eye irritation.

-

Propargyl bromide: Is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.

-

Potassium Carbonate: Is an irritant.

-

Acetone: Is a flammable liquid.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during the synthesis. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis provides an efficient and reliable pathway for the preparation of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for their applications in drug discovery and materials science. The versatility of the propargyl group ensures that this compound will continue to be a key building block in the development of novel chemical entities.

References

- Chhowala, T. N., & Patel, N. B. (2015). Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes. Arkivoc, 2015(5), 226-234.

-

Crysdot LLC. 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

PubChem. 5-Chloro-2-hydroxybenzaldehyde. [Link]

-

PubChem. 2-(Propargyloxy)benzaldehyde. [Link]

- Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Molecules. 2020 Mar; 25(6): 1345.

- Thakuria, H., & Das, G. (2007). An efficient one-pot synthesis of O-propargylated benzaldehydes and their conversion to chromenes. Tetrahedron Letters, 48(27), 4755-4758.

- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry. 2019; 16(11):883-890.

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a compound of interest in contemporary chemical research. In the absence of extensive published solubility data for this specific molecule, this document furnishes a robust framework for researchers to predict, experimentally determine, and interpret its solubility profile. This approach is grounded in fundamental chemical principles and established laboratory practices, ensuring a reliable methodology for handling this compound in a research and development setting.

Introduction to this compound

This compound is an aromatic aldehyde featuring a chlorinated benzene ring and a propargyl ether substituent. Its chemical structure suggests a molecule with moderate polarity, influencing its interactions with various solvents. Understanding its solubility is a critical first step in a multitude of applications, including reaction chemistry, purification, formulation development, and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₂ | [1] |

| Molecular Weight | 194.61 g/mol | [1] |

| Melting Point | 74-76 °C | [1] |

| Appearance | Solid (at room temperature) | Implied from melting point |

Theoretical Prediction of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar regions, which will dictate its solubility behavior.

-

Polar Moieties: The aldehyde (-CHO) and ether (-O-) functionalities are polar and capable of forming dipole-dipole interactions and potentially hydrogen bonds with protic solvents.

-

Non-polar Moieties: The benzene ring and the alkyne group are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

-

Effect of Chlorine: The chloro-substituent is electron-withdrawing and adds to the overall polarity of the molecule, but also contributes to its molecular size.

Based on these structural features, we can predict the following solubility trends:

-

Aqueous Solubility: The presence of a relatively large aromatic ring and a hydrocarbon chain from the propargyl group suggests that the solubility in water will be low. While the aldehyde and ether groups can interact with water, the overall hydrophobic character of the molecule is likely to dominate.[2][3][4]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be good solvents for this compound. They can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also likely to be effective solvents. They can act as both hydrogen bond donors and acceptors, interacting with the ether and aldehyde oxygens.

-

Non-polar Solvents: Solvents like hexanes and toluene may show some ability to dissolve the compound due to the aromatic ring and alkyne group, but the polarity of the aldehyde and ether groups might limit high solubility. Dichloromethane and chloroform, being weakly polar, are expected to be good solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a systematic approach to experimentally determine the solubility of this compound in a range of common laboratory solvents.

Materials and Equipment

-

This compound

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Hexanes, DMSO, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringes and syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the general workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.

-

Accurately weigh the filtered solution.

-

Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume of the filtered supernatant with a suitable solvent.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Weigh the remaining solid. The solubility can be calculated as the mass of the dissolved solid per volume or mass of the solvent.

-

Instrumental Analysis (HPLC/UV-Vis): Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

-

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL, g/L, or molarity (mol/L), at a specified temperature.

Table 2: Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Water | 25 | HPLC | |

| Methanol | 25 | HPLC | |

| Dichloromethane | 25 | Gravimetric | |

| Hexanes | 25 | Gravimetric | |

| DMSO | 25 | HPLC |

It is also beneficial to classify the solubility qualitatively based on established pharmaceutical standards (e.g., from the United States Pharmacopeia - USP).

Conclusion

References

-

Doc Brown's Chemistry. (n.d.). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. This compound | 224317-64-0 [amp.chemicalbook.com]

- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Key Building Block for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chemical Intermediate

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in modern medicinal chemistry and materials science. Its strategic value lies in the bifunctional nature of the molecule: an aldehyde group amenable to a wide range of classical chemical transformations, and a terminal alkyne (propargyl group) poised for participation in the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to drug discovery.

Commercial Availability and Sourcing

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and high-throughput screening applications.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Purity | Available Quantities |

| BLDpharm | 224317-64-0 | ≥95% | 1g, 5g, 10g |

| Crysdot LLC | 224317-64-0 | Inquire | Custom |

| Accela ChemBio Inc. | 224317-64-0 | >95% | 1g, bulk |

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) with propargyl bromide in the presence of a suitable base.

Reaction Scheme

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from a general method for the synthesis of substituted o-propargylsalicylaldehydes, which has been successfully applied to this specific compound. [1] Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

Propargyl bromide

-

Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a 25 mL round bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1 mmol).

-

Add dimethylformamide (5 mL) to dissolve the starting material.

-

To the stirred solution, add anhydrous potassium phosphate (1.1 mmol).

-

Slowly add propargyl bromide (1.2 mmol) to the reaction mixture.

-

Continue stirring the reaction at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 22-24 hours), pour the reaction mixture into ice-cold water.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash thoroughly with water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Yield and Purity: This reaction typically proceeds in high yield, with reported yields of up to 92%. [1]The product can be further purified by recrystallization if necessary.

Physicochemical Properties and Spectroscopic Data

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 224317-64-0 |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Solid |

| Melting Point | 74-75 °C [1] |

| ¹H NMR | Expected signals include aromatic protons, a singlet for the aldehyde proton, a doublet for the methylene protons of the propargyl group, and a triplet for the acetylenic proton. |

| ¹³C NMR | Expected signals include aromatic carbons, a carbonyl carbon, and carbons of the propargyl group. |

| IR (Infrared) | Expected characteristic peaks for C-H (alkyne), C≡C (alkyne), C=O (aldehyde), and C-O (ether) bonds. |

| MS (Mass Spec.) | Expected molecular ion peak corresponding to the molecular weight. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through "click chemistry."

"Click Chemistry" and the Synthesis of 1,2,3-Triazoles

The terminal alkyne functionality of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with an organic azide. The resulting triazole-containing molecules are of significant interest in drug discovery as they can act as bioisosteres for other functional groups and can serve as rigid linkers in more complex molecular constructs.

Caption: CuAAC "Click" Reaction utilizing the target compound.

Further Functionalization

The aldehyde group provides an additional site for chemical modification, both before and after the click reaction. It can be converted into a variety of other functional groups, including:

-

Alcohols: via reduction.

-

Carboxylic acids: via oxidation.

-

Imines and Schiff bases: through condensation with primary amines.

-

Heterocycles: by participating in various cyclization reactions.

This dual functionality allows for the rapid generation of diverse molecular libraries for screening in drug discovery programs. For instance, novel heterocyclic systems with potential biological activity can be synthesized.

Conclusion

This compound is a commercially available and readily synthesizable chemical intermediate of significant value to the research and drug development community. Its key attributes, the reactive aldehyde and the "clickable" terminal alkyne, make it an ideal building block for the construction of complex and diverse molecular architectures. The ability to efficiently generate novel 1,2,3-triazole-containing compounds through CuAAC chemistry positions this molecule as a valuable tool in the ongoing quest for new therapeutic agents and functional materials.

References

-

Chhowala, T. N., & Patel, D. R. (2025). Potassium phosphate catalyzed synthesis of substituted o- propargylsalicylaldehydes. Arkivoc, 2025(5), 202412326. [Link]

Sources

introduction to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde as a chemical probe

An In-depth Technical Guide to 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde: A Bifunctional Probe for Covalent Ligand Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional chemical probe. By integrating a reactive aldehyde warhead with a terminal alkyne bioorthogonal handle, this molecule offers a powerful tool for activity-based protein profiling (ABPP) and covalent ligand discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in complex biological systems, and discuss its potential for identifying and validating novel drug targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage next-generation chemical probes for accelerated discovery programs.

Introduction: The Imperative for Covalent Probes in Drug Discovery

The landscape of drug discovery is increasingly focused on developing highly selective and potent therapeutics. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a promising class of drugs, offering advantages in terms of prolonged duration of action and high potency. A critical step in the development of such inhibitors is the identification and validation of suitable protein targets. This is where chemical probes, like this compound, play a pivotal role.

This compound is a strategically designed molecule that combines two key chemical functionalities:

-

An electrophilic benzenecarbaldehyde moiety: This "warhead" is designed to react with nucleophilic amino acid residues on proteins, leading to the formation of a stable covalent bond. The presence of a chlorine atom at the 5-position can modulate the reactivity of the aldehyde group through electronic effects.

-

A terminal alkyne group: This "handle" serves as a bioorthogonal reporter. It remains inert within the complex biological milieu until it is selectively reacted with an azide-containing tag in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the subsequent visualization, enrichment, and identification of probe-labeled proteins.

This dual functionality enables a powerful experimental workflow for identifying the cellular targets of a small molecule, a process often referred to as activity-based protein profiling (ABPP).

Mechanism of Action: A Two-Step Approach to Target Identification

The utility of this compound as a chemical probe is rooted in a two-step mechanism that first allows for covalent labeling of protein targets within a biological system, followed by the selective attachment of a reporter tag for downstream analysis.

Step 1: Covalent Target Engagement

The aldehyde group of this compound is an electrophile that can react with nucleophilic residues on a protein surface. The most likely target for this reaction is the ε-amino group of a lysine residue, which can form a Schiff base (imine) upon condensation with the aldehyde. This reaction is often reversible, but the local protein environment can stabilize the linkage, leading to effective covalent labeling. The chlorine substituent on the aromatic ring can influence the electrophilicity of the aldehyde, potentially fine-tuning its reactivity profile.

Step 2: Bioorthogonal Ligation via Click Chemistry

Following the covalent labeling of target proteins, the terminal alkyne handle of the probe is utilized for bioorthogonal ligation. The most common and robust method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In this reaction, the alkyne-labeled proteins are treated with an azide-containing reporter tag (e.g., a fluorophore for imaging or biotin for enrichment) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, effectively "clicking" the reporter tag onto the protein of interest.

Diagram: General Workflow for Target Identification

Caption: Workflow for Activity-Based Protein Profiling.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing this compound in a typical ABPP experiment. Optimization of concentrations, incubation times, and specific reagents may be necessary depending on the biological system under investigation.

Protocol for In-Cellular Protein Labeling

-

Cell Culture: Plate cells of interest (e.g., HEK293T, HeLa) in a suitable format (e.g., 10 cm dishes) and grow to 70-80% confluency.

-

Probe Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture media to the desired final concentration (e.g., 1-100 µM).

-

Incubation: Remove the existing media from the cells and replace it with the probe-containing media. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Proteome Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the labeled proteome. Determine the protein concentration using a standard assay (e.g., BCA assay).

Protocol for CuAAC-Mediated Biotinylation of Labeled Proteins

-

Reaction Setup: In a microcentrifuge tube, combine the following components:

-

Labeled proteome (e.g., 1 mg of total protein)

-

Azide-PEG3-Biotin (e.g., final concentration of 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., final concentration of 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., final concentration of 100 µM)

-

Copper(II) sulfate (CuSO4) (e.g., final concentration of 1 mM)

-

-

Reaction Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

-

Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 10 minutes to pellet the proteins.

-

Washing: Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.

Protocol for Enrichment and On-Bead Digestion of Biotinylated Proteins

-

Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea in PBS).

-

Affinity Purification: Add high-capacity streptavidin agarose beads to the resuspended protein solution. Incubate for 2 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 6 M urea, 2 M urea, PBS).

-

On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide). Finally, add a protease (e.g., trypsin) and incubate overnight at 37°C.

-

Peptide Elution: Collect the supernatant containing the tryptic peptides. Perform additional washes of the beads to ensure complete peptide recovery.

Protocol for LC-MS/MS Analysis and Data Interpretation

-

Sample Preparation: Desalt the collected peptides using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Data Analysis: Process the raw mass spectrometry data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were covalently labeled by the probe.

Data Interpretation and Target Validation

The output of the LC-MS/MS analysis will be a list of proteins identified from the enriched sample. It is crucial to distinguish between specific, high-confidence targets and non-specific background binders. A common approach is to perform a competitive labeling experiment.

Competitive Labeling Workflow

-

Pre-incubation with a Putative Ligand: Before treating the cells with this compound, pre-incubate a parallel sample of cells with an excess of a non-alkyne-containing small molecule that is hypothesized to bind to the same target.

-

Probe Labeling and Analysis: Proceed with the standard labeling, enrichment, and LC-MS/MS workflow for both the competed and non-competed samples.

-

Quantitative Comparison: Use quantitative proteomics techniques (e.g., label-free quantification, SILAC) to compare the abundance of identified proteins between the two samples. A true target of the competitor compound will show a significant reduction in signal in the competed sample.

Diagram: Competitive Profiling for Target Validation

Caption: Competitive profiling workflow for target validation.

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Probe Concentration | 1 - 100 µM | Optimal concentration should be determined empirically. |

| Incubation Time | 1 - 4 hours | Longer times may increase labeling but also off-target effects. |

| Proteome Amount | 1 - 5 mg | Sufficient for identification of moderately abundant proteins. |

| Azide-Biotin Conc. | 50 - 200 µM | Ensure a molar excess over the estimated amount of labeled protein. |

| Cu(I) Catalyst Conc. | 0.5 - 2 mM | Higher concentrations can lead to protein precipitation. |

Conclusion and Future Perspectives

This compound represents a valuable tool for the chemical biology and drug discovery community. Its bifunctional nature allows for the covalent capture of protein targets and their subsequent identification through bioorthogonal chemistry. The protocols and workflows outlined in this guide provide a robust starting point for researchers seeking to employ this probe for target identification and validation studies. Future applications could involve the development of more complex probes based on this scaffold, incorporating different reactive warheads or alternative bioorthogonal handles to expand the scope of discoverable targets.

References

-

Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.[Link]

-

Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH.[Link]

-

Click chemistry and its application to proteomics. G-Biosciences.[Link]

-

Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI.[Link]

-

A Proteome-Wide Atlas of Lysine-Reactive Chemistry. PMC - NIH.[Link]

-

The reaction mechanism of lysine residues with acetaldehyde, in the absence (A) and presence (B) of a reducing agent NaBH3(CN). ResearchGate.[Link]

-

Global profiling of lysine reactivity and ligandability in the human proteome. PMC - NIH.[Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]

-

Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. PubMed.[Link]

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

Abstract

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, an aromatic aldehyde, and a chlorinated phenyl ring, offering multiple points for chemical modification. This guide provides an in-depth technical analysis of the reactivity centered on the terminal alkyne group. We will explore the principal reaction pathways—metal-catalyzed cross-coupling, cycloaddition, and C-H functionalization—elucidating the mechanistic underpinnings and providing field-proven experimental protocols. The influence of the aromatic substituents on the alkyne's reactivity will be a central theme, offering researchers and drug development professionals a comprehensive framework for leveraging this molecule in complex synthetic applications.

Molecular Profile and Electronic Considerations

This compound, with a molecular formula of C10H7ClO2, possesses a unique electronic architecture that dictates its chemical behavior. The key to understanding its reactivity lies in analyzing the interplay between its three core functional groups.

-

The Terminal Alkyne (Propargyl Group): This is the primary focus of our guide. The sp-hybridized carbons of the alkyne create a region of high electron density, making it a potent nucleophile in many reactions.[1] Furthermore, the terminal proton exhibits notable acidity (pKa ≈ 25) compared to protons on sp2 or sp3 carbons, allowing for its removal by a strong base to form a highly reactive acetylide anion.[2][3][4]

-

The Benzenecarbaldehyde Moiety: The aldehyde group is a moderate electron-withdrawing group, influencing the aromatic ring's electron density. Its presence is critical when considering chemoselectivity, as it can participate in its own set of reactions (e.g., Wittig, condensation, reduction). However, it is generally tolerant of the conditions used for the primary alkyne transformations discussed herein.[5]

-